molecular formula C8H10N2O3 B3060968 Tetrahydrofuryluracil CAS No. 18002-26-1

Tetrahydrofuryluracil

Cat. No.: B3060968
CAS No.: 18002-26-1
M. Wt: 182.18 g/mol
InChI Key: CWWIKVUHBBTKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuryluracil, also known as 1-(2-tetrahydrofuryl)-5-fluorouracil, is a chemotherapeutic agent used primarily in the treatment of various cancers. It is a prodrug of 5-fluorouracil, which means it is metabolized in the body to produce the active anticancer compound 5-fluorouracil. This compound is particularly significant in oncology due to its ability to inhibit DNA synthesis in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuryluracil involves the reaction of 5-fluorouracil with tetrahydrofuran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the tetrahydrofuryl group. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuryluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydrofuryluracil has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of fluorinated uracil derivatives.

    Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

    Medicine: Primarily used in cancer therapy, particularly for colorectal, gastric, and breast cancers. .

    Industry: Utilized in the development of new anticancer drugs and formulations

Mechanism of Action

Tetrahydrofuryluracil exerts its effects by being metabolized into 5-fluorouracil in the liver. The active compound, 5-fluorouracil, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, particularly in rapidly dividing cancer cells. The molecular targets include thymidylate synthase and RNA, leading to cytotoxic effects and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway, which allows for a more controlled release of 5-fluorouracil. This results in improved bioavailability and reduced side effects compared to direct administration of 5-fluorouracil .

Properties

IUPAC Name

1-(oxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIKVUHBBTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223944
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-26-1
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18002-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofuryluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrofuryluracil
Reactant of Route 2
Reactant of Route 2
Tetrahydrofuryluracil
Reactant of Route 3
Reactant of Route 3
Tetrahydrofuryluracil
Reactant of Route 4
Tetrahydrofuryluracil
Reactant of Route 5
Reactant of Route 5
Tetrahydrofuryluracil
Reactant of Route 6
Tetrahydrofuryluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.